molecular formula C11H11NO4 B1392741 Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate CAS No. 1197944-26-5

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No. B1392741
Key on ui cas rn: 1197944-26-5
M. Wt: 221.21 g/mol
InChI Key: MSVIYBOHETWCGT-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To methyl 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylate (400 mg, 2.07 mmol) in DMF (10 mL) was added ground potassium carbonate (570 mg, 4.14 mmol) and methyl iodide (0.142 mL, 2.28 mmol). The reaction was stirred overnight at room temperature. The reaction was diluted with ethyl acetate and washed with water. Organic phase was dried over sodium sulfate, filtered and concentrated to yield 368 mg (73%) of methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate as an off white solid. LC/MS=222 (M+H).
Name
methyl 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
0.142 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[O:9][C:8]([CH3:11])=[N:7][C:6]=2[CH:5]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:3]=1.[C:16](=O)([O-])[O-].[K+].[K+].CI>CN(C=O)C.C(OCC)(=O)C>[CH3:16][O:1][C:2]1[C:10]2[O:9][C:8]([CH3:11])=[N:7][C:6]=2[CH:5]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylate
Quantity
400 mg
Type
reactant
Smiles
OC1=CC(=CC=2N=C(OC21)C)C(=O)OC
Name
Quantity
570 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.142 mL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC(=CC=2N=C(OC21)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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